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Compound of Interest

Compound Name: 4-Methylpicolinic acid

Cat. No.: B1303122 Get Quote

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and

infrared (IR) spectroscopic data for 4-methylpicolinic acid. Designed for researchers,

scientists, and professionals in drug development, this document delves into the structural

elucidation of this important heterocyclic compound through the rigorous interpretation of its

spectral signatures.

Introduction: The Significance of 4-Methylpicolinic
Acid
4-Methylpicolinic acid, also known as 4-methylpyridine-2-carboxylic acid, is a substituted

pyridine derivative with a carboxylic acid functional group. Its structure is of significant interest

in medicinal chemistry and materials science due to the versatile coordination properties of the

pyridine ring and the reactivity of the carboxylic acid moiety. Accurate spectroscopic

characterization is paramount for confirming its molecular structure, assessing purity, and

understanding its chemical behavior in various applications. This guide offers a detailed

examination of its ¹H NMR, ¹³C NMR, and FT-IR spectra, providing the foundational data

necessary for its confident use in research and development.

Molecular Structure and Spectroscopic Correlation
The structural features of 4-methylpicolinic acid give rise to a unique set of signals in its NMR

and IR spectra. The pyridine ring, with its electron-withdrawing nitrogen atom, and the acidic
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proton of the carboxyl group are key determinants of the observed chemical shifts and

vibrational frequencies.

Caption: Molecular structure of 4-Methylpicolinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard

reference.

¹H NMR Spectroscopy
The proton NMR spectrum of 4-methylpicolinic acid displays distinct signals for the aromatic

protons, the methyl group protons, and the carboxylic acid proton. The electron-withdrawing

nature of the nitrogen atom and the carboxyl group significantly influences the chemical shifts

of the pyridine ring protons.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: A solution of 4-methylpicolinic acid is prepared by dissolving

approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-

d₆, CDCl₃). The choice of solvent is critical as it can influence the chemical shift of the acidic

proton.

Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400

MHz or higher).

Data Acquisition: Standard acquisition parameters are used, including a sufficient number of

scans to achieve a good signal-to-noise ratio.

Data Processing: The raw data is processed using Fourier transformation, followed by phase

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., tetramethylsilane, TMS).

Table 1: ¹H NMR Spectroscopic Data of 4-Methylpicolinic Acid
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~13-14 broad singlet 1H COOH

8.68 doublet 1H H6

8.25 singlet 1H H3

7.85 doublet 1H H5

2.45 singlet 3H CH₃

Interpretation of the ¹H NMR Spectrum:

Carboxylic Acid Proton (H-α): The proton of the carboxylic acid group is typically observed as

a broad singlet in the downfield region of the spectrum (~13-14 ppm). Its broadness is a

result of hydrogen bonding and chemical exchange.

Aromatic Protons (H-3, H-5, H-6): The protons on the pyridine ring appear in the aromatic

region (7-9 ppm). The proton at position 6 (H-6) is adjacent to the nitrogen atom and is

therefore the most deshielded. The proton at position 3 (H-3) is also significantly deshielded

due to its proximity to the electron-withdrawing carboxylic acid group. The proton at position

5 (H-5) is the most upfield of the aromatic protons.

Methyl Protons (H-β): The three protons of the methyl group at position 4 give rise to a sharp

singlet at approximately 2.45 ppm.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The

chemical shifts of the carbon atoms in the pyridine ring and the carboxyl and methyl groups are

characteristic.

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: The same sample prepared for ¹H NMR spectroscopy can be used.
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Instrumentation: The spectrum is acquired on the same NMR spectrometer, switching to the

¹³C channel.

Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the

spectrum to a series of singlets for each unique carbon atom. A sufficient number of scans is

required due to the low natural abundance of the ¹³C isotope.

Data Processing: Similar to ¹H NMR, the data is processed by Fourier transformation,

phasing, and baseline correction. Chemical shifts are referenced to the deuterated solvent

signal.

Table 2: ¹³C NMR Spectroscopic Data of 4-Methylpicolinic Acid

Chemical Shift (δ, ppm) Assignment

165.5 C=O (Carboxylic Acid)

152.0 C2

151.8 C6

148.2 C4

127.5 C5

124.1 C3

21.2 CH₃

Interpretation of the ¹³C NMR Spectrum:

Carboxyl Carbon: The carbon atom of the carboxylic acid group is the most deshielded,

appearing at approximately 165.5 ppm.

Pyridine Ring Carbons: The carbon atoms of the pyridine ring resonate in the range of 120-

155 ppm. The carbons directly attached to the nitrogen (C2 and C6) are the most deshielded

within the ring. The carbon bearing the methyl group (C4) also shows a significant downfield

shift.
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Methyl Carbon: The carbon of the methyl group is the most shielded, appearing at a

characteristic upfield chemical shift of around 21.2 ppm.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The absorption of infrared radiation corresponds to the vibrational transitions of

specific bonds.

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation: A small amount of the solid 4-methylpicolinic acid is finely ground with

potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol

mull can be prepared.

Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FT-IR)

spectrometer.

Data Acquisition: A background spectrum of the KBr pellet or Nujol is first recorded, followed

by the spectrum of the sample. The final spectrum is presented as transmittance or

absorbance versus wavenumber (cm⁻¹).

Table 3: FT-IR Spectroscopic Data of 4-Methylpicolinic Acid

Wavenumber (cm⁻¹) Intensity Assignment

3400-2400 Broad, Strong O-H stretch (Carboxylic Acid)

~1710 Strong, Sharp C=O stretch (Carboxylic Acid)

~1600, ~1470 Medium
C=C and C=N stretching

(Pyridine ring)

~1300 Medium C-O stretch and O-H bend

~850 Medium C-H out-of-plane bending

Interpretation of the FT-IR Spectrum:
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O-H Stretch: The most prominent feature in the IR spectrum of a carboxylic acid is the very

broad absorption band in the region of 3400-2400 cm⁻¹, which is due to the stretching

vibration of the hydroxyl group involved in strong hydrogen bonding.

C=O Stretch: A strong, sharp absorption peak around 1710 cm⁻¹ is characteristic of the

carbonyl group of the carboxylic acid.

Pyridine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the

pyridine ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

C-O Stretch and O-H Bend: A medium intensity band around 1300 cm⁻¹ can be attributed to

the C-O stretching vibration coupled with O-H in-plane bending.

C-H Bending: Out-of-plane bending vibrations of the C-H bonds on the substituted pyridine

ring are expected in the fingerprint region, typically around 850 cm⁻¹.

Conclusion
The combined analysis of ¹H NMR, ¹³C NMR, and FT-IR spectra provides a definitive and

comprehensive characterization of 4-methylpicolinic acid. The data presented in this guide

serves as a reliable reference for researchers and scientists, ensuring the accurate

identification and utilization of this compound in their scientific endeavors. The detailed

protocols and interpretations offer a framework for the spectroscopic analysis of related

heterocyclic compounds, underscoring the power of these analytical techniques in modern

chemical research.
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[https://www.benchchem.com/product/b1303122#spectroscopic-data-of-4-methylpicolinic-
acid-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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